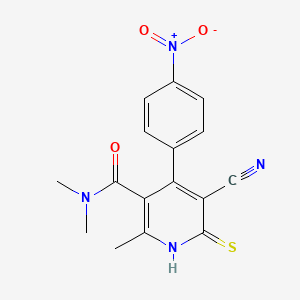

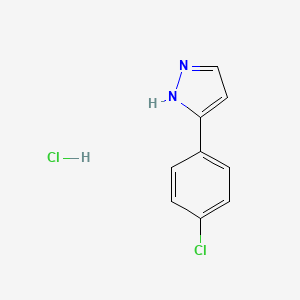

3-(4-chlorophenyl)-1H-pyrazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorophenyl)-1H-pyrazole hydrochloride, also known as CPP or CPP-HCl, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.

科学的研究の応用

Tautomerism and Molecular Structure

- Tautomerism in NH-Pyrazoles: Research has explored the tautomerism of NH-pyrazoles, which includes compounds related to 3-(4-chlorophenyl)-1H-pyrazole hydrochloride. This study used X-ray crystallography and NMR spectroscopy to determine the structures and tautomerism in solution and solid states of NH-pyrazoles (Cornago et al., 2009).

Potential Anti-Cancer Properties

- Novel Pyrazole Compounds as Anti-Cancer Agents: A study synthesized and analyzed pyrazole derivatives for potential anti-cancer applications. The research included electronic structure, physico-chemical properties, and docking analysis to propose potential negative responses against specific enzymes (Thomas et al., 2019).

Fluorescent Properties

- Fluorescent Property Evaluation of Pyrazolines: The synthesis of 1,3,5-triaryl-2-pyrazolines, which are structurally related to this compound, was studied for their fluorescent properties. These compounds exhibited fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation (Hasan et al., 2011).

Crystal and Molecular Structure Analysis

- Structural Analysis of Pyrazole Derivatives: Various studies have focused on determining the crystal and molecular structures of pyrazole derivatives. This includes analysis of hydrogen bonding, molecular geometry, and intramolecular interactions, contributing to the understanding of these compounds' stability and reactivity (Errington et al., 2001; Shahani et al., 2010; Sivakumar et al., 2020).

Antimicrobial Potential

- Antimicrobial Activity of Pyrazole Derivatives: Research on the synthesis and characterization of various pyrazole compounds, including those structurally similar to this compound, has shown their potential in antimicrobial applications. These studies assess the effectiveness of these compounds against different bacterial and fungal strains (Prabhudeva et al., 2017; B'Bhatt et al., 2017).

Computational Analysis and Drug Design

- Computational Design and Drug Analysis: The synthesis and computational structure-activity relationship of novel pyrazole derivatives have been explored. This involves optimizing the inhibition of protein kinases and understanding the properties and effects of these compounds on the human body through simulation analysis (Singh et al., 2009).

作用機序

Target of Action

Compounds with similar structures, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have been found to exhibit significant anti-allergic activities . These derivatives interact with H1 receptors, which play a crucial role in allergic reactions .

Mode of Action

For instance, pitolisant, a compound with a similar structure, acts as an antagonist and inverse agonist at the histamine H3 receptor .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to allergic reactions . For instance, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Pharmacokinetics

Pitolisant, a compound with a similar structure, is metabolized by cyp2d6 and cyp3a4 into non-conjugated metabolites .

Result of Action

Compounds with similar structures have been found to exhibit significant anti-allergic activities . For instance, pitolisant has been found to reduce the Epworth Sleepiness Scale (ESS) score in patients with narcolepsy .

特性

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-12-9;/h1-6H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWQIDCHIZPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)

![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)

![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)